molecular formula C18H15Si B1312308 Triphenylsilane CAS No. 789-25-3

Triphenylsilane

Cat. No. B1312308
CAS RN: 789-25-3
M. Wt: 259.4 g/mol
InChI Key: BZLZKLMROPIZSR-UHFFFAOYSA-N
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Description

Triphenylsilane is an organosilicon compound with the linear formula (C6H5)3SiH . It is often used as a reagent in organic synthesis .


Synthesis Analysis

Triphenylsilane can be synthesized starting from tris (2-bromophenyl)fluorosilane, tris (2-vinylphenyl)fluorosilane, and tris (2-ethynylphenyl)fluorosilane . It can also be used as a reactant or reagent for catalytic hydrogen deuterium exchange reactions of silanes, to be oxidized by carbon nanotube-gold nanohybrids, for hydrolysis by ruthenium complexes, for hydrosilylation to produce enolsilanes, and for the synthesis of bromosilanes .


Molecular Structure Analysis

The molecular structure of triphenylsilane has been investigated by gas-phase electron diffraction and theoretical calculations . The free molecule has a chiral, propeller-like equilibrium conformation of C3 symmetry, with a twist angle of the phenyl groups τ = 39° ± 3° .


Chemical Reactions Analysis

Triphenylsilane acts as a reactant or reagent for various chemical reactions. For instance, it can be used for catalytic hydrogen deuterium exchange reactions of silanes, to be oxidized by carbon nanotube-gold nanohybrids, for hydrolysis by ruthenium complexes, for hydrosilylation to produce enolsilanes, for the synthesis of bromosilanes, and for ozone oxidation of silyl-alkenes for the synthesis of α-O-silylated acyloin derivatives .


Physical And Chemical Properties Analysis

Triphenylsilane has a boiling point of 347.1±15.0 °C at 760 mmHg, a vapour pressure of 0.0±0.7 mmHg at 25°C, an enthalpy of vaporization of 56.8±3.0 kJ/mol, and a flash point of 156.1±13.7 °C . It has a molecular formula of C18H16Si, an average mass of 260.405 Da, and a monoisotopic mass of 260.102112 Da .

Scientific Research Applications

Organic Electronics

Triphenylsilane derivatives are used in the development of phosphorescent organic electroluminescent devices, particularly in blue and green light-emitting diodes (LEDs). A study by J. Bin et al. (2012) demonstrated its use in high-performance blue PhOLEDs, achieving an extremely high external quantum efficiency. Similarly, Jwajin Kim et al. (2016) explored triphenylsilane-substituted arenes as host materials for green phosphorescent organic LEDs.

Structural Chemistry

In structural chemistry, triphenylsilane's molecular structure has been studied through gas-phase electron diffraction and theoretical calculations. A. R. Campanelli et al. (2011) revealed its chiral, propeller-like equilibrium conformation and detailed its bond distances and angles, which are crucial for understanding its chemical behavior and interactions.

Polymer Science

In polymer science, triphenylsilane is used in the synthesis of hyper-cross-linked polymers, as shown in a study by Zhizhou Yang et al. (2019). These polymers have applications in hydrogen storage and water treatment, demonstrating the versatility of triphenylsilane in creating materials with environmental applications.

Additional Applications

Triphenylsilane also finds its use in various chemical reactions and processes. For instance, Yudong Cai and B. P. Roberts (2001) discussed its role in the formation of silanethiols and its application in the Barton–McCombie deoxygenation of alcohols. Moreover, its role in catalysis has been explored, such as in alkyne hydrosilylation catalyzed by nickel complexes, as reported by M. Chaulagain et al. (2006).

Safety And Hazards

Triphenylsilane is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it under inert gas, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

  • "Molecular structure and conformation of triphenylsilane from gas-phase electron diffraction and theoretical calculations, and structural variations in H4−n SiPh n molecules (n = 1–4)" .
  • "Tridentate Lewis-acids based on triphenylsilane" .
  • "Efficient deep-blue and white organic light-emitting diodes based on…" .

properties

InChI

InChI=1S/C18H15Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLZKLMROPIZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883583
Record name Benzene, 1,1',1''-silylidynetris-
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Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Aldrich MSDS]
Record name Triphenylsilane
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Product Name

Triphenylsilane

CAS RN

789-25-3
Record name Triphenylsilane
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Record name Benzene, 1,1',1''-silylidynetris-
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Record name Triphenylsilane
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Record name TRIPHENYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,880
Citations
H Gilman, D Wittenberg - The Journal of Organic Chemistry, 1958 - ACS Publications
It has been reported that triphenylsilylpotassium1 and triphenylsilyllithium2 add to the carbonyl group of benzophenone. Upon hydrolysis, however, the “abnormal” addition product …
Number of citations: 29 pubs.acs.org
K Kato, JO Kim, H Yorimitsu, D Kim… - Chemistry–An Asian …, 2016 - Wiley Online Library
A reaction sequence of 2‐(diphenylsilyl)phenylation by Negishi coupling and intramolecular sila‐Friedel–Crafts reaction has been explored for the synthesis of mono‐triphenylsilane‐…
Number of citations: 24 onlinelibrary.wiley.com
H GILMAN, RA TOMASI… - The Journal of Organic …, 1959 - ACS Publications
The thermal stabilities were tested by heating in partially evacuated sealed Pyrex tubes for 24 hr. at approximately 300. Tribenzylsilane was found to be very stableunder these …
Number of citations: 14 pubs.acs.org
M Lesage, JAM Simões, D Griller - The Journal of Organic …, 1990 - ACS Publications
… Although the effect is not as dramatic as for the silyl moieties, D(Si-H) in triphenylsilane is … The above results suggest that triphenylsilane may be a good alternative when primary alkyl …
Number of citations: 55 pubs.acs.org
JG Milligan, CA Kraus - Journal of the American Chemical Society, 1950 - ACS Publications
… Likewise, Reynolds, Bigelow and Kraus7 found that triphenylsilane reacts with sodium inliquid ammonia to form hydrogen and bis-(triphenylsilyl)-imine. In view of the stability of the Ge-…
Number of citations: 29 pubs.acs.org
J Tomaschautzky, B Neumann, HG Stammler… - Dalton …, 2017 - pubs.rsc.org
Several derivatives of the propeller-shaped ortho-substituted triphenylsilanes, carrying metal- or silicon-based acceptor groups, are reported. They were synthesized starting from tris(2-…
Number of citations: 20 pubs.rsc.org
H Gilman, HW Melvin - Journal of the American Chemical Society, 1949 - ACS Publications
Previous reports13·* 5 have shown that triethyl-silane reacts with organolithium compounds in ether to form tetrasubstituted silanes and lithium hydride. We are now reporting that the …
Number of citations: 48 pubs.acs.org
L Kaplan - Journal of the American Chemical Society, 1954 - ACS Publications
… The spectrum of triphenylsilane is strikingly similar to that of triphenylsilanol.4 Between 1000 … Between 1350 and 2000 cm.-1 the spectrum of triphenylsilane is almost indistinguishable …
Number of citations: 15 pubs.acs.org
M Linnemannstöns, B Neumann, HG Stammler… - …, 2020 - thieme-connect.com
… In contrast, the inversely fluorinated [2-(pentafluorophenyl)ethyl]triphenylsilane only revealed intermolecular π-stacking interactions. Compounds with tetrafluoropyridyl substituents …
Number of citations: 2 www.thieme-connect.com
WAG Graham, AJ Hart-Davis - Journal of the American Chemical …, 1971 - ACS Publications
The kinetics and mechanism of the replacement of triphenylsilane by ligands such as triphenylphosphine from hydridotriphenylsilyl (7r-cyclopentadienyl) dicarbonylmanganese (1) have …
Number of citations: 100 pubs.acs.org

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